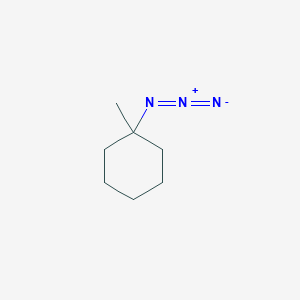
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol that features a hexenyl chain with a methyl and isopropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al.
Reduction: Formation of 5-Methyl-2-(prop-1-en-2-yl)hexane-1-ol.
Substitution: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-:
5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl benzoate: A benzoate ester derivative with similar functional groups.
Uniqueness
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
13066-52-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
5-methyl-2-prop-1-en-2-ylhex-5-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |
InChI-Schlüssel |
BZGOFTKKVGRZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(CO)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


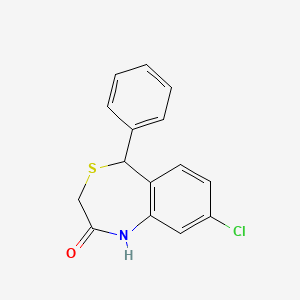
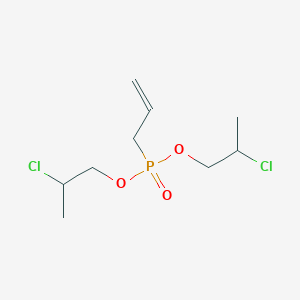
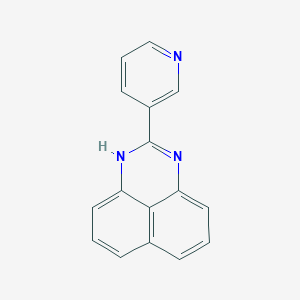


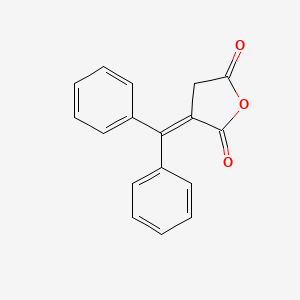
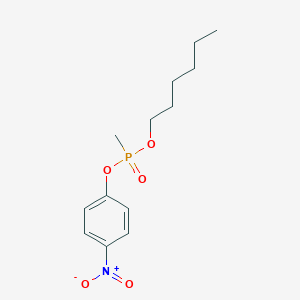
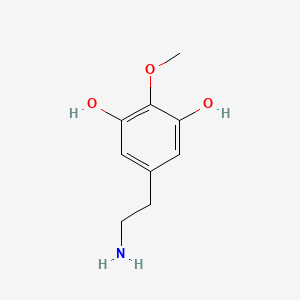

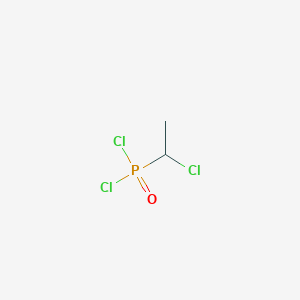

![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
